Synthetic Efficiency: Bypassing Protection Steps
A reported concise synthesis of N-Boc-2-hydroxymethylmorpholine (CAS 135065-69-9) from epichlorohydrin achieves isolation without column chromatography, enabling high process throughput. In contrast, the analogous synthesis of unprotected 2-(hydroxymethyl)morpholine requires subsequent Boc protection to reach the same protected intermediate, adding one synthetic step and associated yield loss, or necessitates orthogonal protection strategies that complicate route design [1].
| Evidence Dimension | Synthetic Route Efficiency (Step Count and Purification Burden) |
|---|---|
| Target Compound Data | Chromatography-free isolation; yield reported as 57–77% for the one-pot enantiopure synthesis of the core 2-(hydroxymethyl)morpholine framework prior to Boc installation [1] |
| Comparator Or Baseline | Unprotected 2-(hydroxymethyl)morpholine (CAS 144053-98-5 HCl salt): requires Boc protection step (di-tert-butyl dicarbonate, base), adding at least one synthetic transformation with typical Boc installation yields of 85–95%, reducing cumulative yield |
| Quantified Difference | ≥1 additional synthetic step when starting from unprotected analog; cumulative yield penalty estimated at 5–15% based on typical Boc protection efficiency |
| Conditions | Organic synthesis; comparison of literature routes; chromatography-free processing validated for the Boc-protected compound [1] |
Why This Matters
For procurement decisions, purchasing the pre-Boc-protected CAS 135065-69-9 eliminates an entire protection step and its associated solvent/reagent/purification costs, directly reducing process mass intensity and labor hours in multi-kilogram campaigns.
- [1] Henegar, K. E. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry 2008, 73 (9), 3662–3665. View Source
